molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8

Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-

Cat. No.: B13741842
CAS No.: 32575-57-8
M. Wt: 237.70 g/mol
InChI Key: GIPZFCUJUUCMKT-UHFFFAOYSA-L
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Description

The compound “Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-”, commonly referred to as disodium copper ethylenediaminetetraacetate (Cu-EDTA), is a coordination complex where copper(II) is chelated by the EDTA ligand. Its systematic IUPAC name is Cuprate(2-), [N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]-N,N',O,O']-, disodium, with CAS numbers 14025-15-1 (anhydrous) and 39208-15-6 (hydrated form) . The structure features a hexadentate EDTA ligand coordinating the copper ion via two nitrogen and four oxygen atoms, forming a stable octahedral geometry.

Cu-EDTA is widely utilized in agriculture as a micronutrient fertilizer to address copper deficiency in crops , in cosmetics as a stabilizer , and in industrial processes for metal ion sequestration . Its high stability constant (~18.8 for log K) ensures effective delivery of bioavailable copper in diverse environments .

Properties

CAS No.

32575-57-8

Molecular Formula

C6H10CuN2O4

Molecular Weight

237.70 g/mol

IUPAC Name

copper;2-[2-(carboxylatomethylamino)ethylamino]acetate

InChI

InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

GIPZFCUJUUCMKT-UHFFFAOYSA-L

Canonical SMILES

C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2]

Related CAS

5657-17-0 (Parent)

Origin of Product

United States

Preparation Methods

Preparation Methods of Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-

Preparation via Copper Sulfate and Glycine Complexation

One well-documented method involves the complexation of copper sulfate pentahydrate with glycine in aqueous solution under controlled temperature and pH conditions. The process is characterized by:

  • Dissolving glycine in water and heating to 45–55 °C.
  • Adding copper sulfate pentahydrate while stirring.
  • Adjusting and maintaining the pH between 1 and 4.
  • Heating the reaction mixture to 80–90 °C for 1.5 to 2.5 hours to facilitate complex formation.
  • Cooling the solution to crystallize the copper glycinate complex.
  • Filtering, drying, pulverizing, and sieving the crystals to obtain the final product.

This method yields sulfate glycinate copper dihydrate (II) with high purity and solubility. The process is environmentally friendly, with filtrate recycling to minimize waste. The product exhibits stable structure, high digestibility, and low toxicity, making it suitable for nutritional applications.

Table 1: Representative Experimental Conditions and Yields for Copper Glycinate via Copper Sulfate Method
Embodiment Glycine (g) Copper Sulfate Pentahydrate (g) Molar Ratio (Glycine:CuSO4·5H2O) Temperature (°C) pH Reaction Time (hours) Yield (%) Product Form
1 100 433 1:1.3 85 1.8 2 83.15 Crystalline
2 100 266 1.25:1 90 4 2.5 81.72 Crystalline
3 78 247 1:1 85 3 2.5 96.19 Crystalline
4 70,000 233 1:1 90 2.5 2.5 91.14 Crystalline

Note: The large-scale embodiment (4) demonstrates scalability with high yield.

Preparation via Chelation of Cupric Subcarbonate and Glycine

An alternative, simpler method involves the chelation reaction between cupric subcarbonate powder and glycine solution:

  • Mix cupric subcarbonate and glycine in a molar ratio of approximately 1:4.5.
  • Stir the mixture in a water bath at 65–70 °C for about 30 minutes to allow chelation.
  • Add ethanol to the reaction mixture to induce crystallization.
  • Cool the mixture and centrifuge to separate copper glycinate solid.
  • Optionally, purify the solid to remove impurities such as potassium bitartrate.

This method offers a straightforward synthesis route with a high chelation rate and yields exceeding 90%. It is advantageous for laboratory and industrial applications due to its simplicity, fast reaction time, and use of widely available starting materials. The process also generates a ventilation breather (a carbonate-based byproduct) that can be recycled, improving material efficiency.

Table 2: Summary of Cupric Subcarbonate-Glycine Chelation Method
Step Description Conditions
(a) Mix cupric subcarbonate and glycine solution Molar ratio 1:4.5, 65–70 °C
(b) Stir for chelation 30 minutes
(c) Add ethanol for crystallization Ambient temperature
(d) Cool and centrifuge to isolate solid Cooling to crystallize
(e) Optional purification Remove potassium bitartrate

Yield: >90% with rapid chelation and simple operation.

Preparation via Copper Carbonate Precursors

A related approach involves preparing basic copper carbonate by reacting copper sulfate and potassium carbonate, followed by chelation with glycine:

  • Copper sulfate and potassium carbonate are ground and mixed.
  • The mixture is rapidly added to warm water to form basic copper carbonate precipitate.
  • The precipitate is filtered and washed.
  • Basic copper carbonate is then reacted with glycine solution at 65–70 °C for 30 minutes.
  • The subsequent steps follow ethanol addition, cooling, crystallization, and centrifugation.

This method allows utilization of copper carbonate intermediates and can improve the purity and yield of copper glycinate, with potential for industrial scale-up.

Comparative Analysis of Preparation Methods

Feature Copper Sulfate Method Cupric Subcarbonate Method Copper Carbonate Precursor Method
Starting Materials Copper sulfate pentahydrate, glycine Cupric subcarbonate, glycine Copper sulfate, potassium carbonate, glycine
Reaction Temperature 45–90 °C 65–70 °C 65–70 °C
Reaction Time 1.5–2.5 hours ~30 minutes ~30 minutes
pH Control Required (1–4) Not explicitly required Not explicitly required
Crystallization Cooling after reaction Ethanol addition and cooling Ethanol addition and cooling
Yield 81–96% >90% High
Purity High, stable structure High, with optional purification High
Environmental Impact Filtrate recycling minimizes waste Simple, less waste Utilizes intermediate precipitates
Scalability Demonstrated at large scale Suitable for lab and industry Suitable for scale-up

Research Findings and Notes

  • The copper glycinate complex prepared by these methods exhibits high solubility and bioavailability, important for nutritional supplements and pharmaceutical applications.
  • The complex formation involves coordination of copper(II) ions by the amino nitrogen and carboxylate oxygen atoms of glycine, resulting in a stable chelate.
  • Control of pH and temperature is critical in copper sulfate methods to avoid formation of unwanted copper hydroxide species and to maximize complexation efficiency.
  • The use of ethanol to induce crystallization is common across methods, facilitating product isolation.
  • Recycling of filtrates and byproducts is emphasized in recent patents to enhance environmental sustainability.
  • The cupric subcarbonate method offers a faster and simpler alternative with comparable yields, suitable for rapid synthesis needs.
  • Industrial-scale syntheses have been demonstrated with yields above 90%, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.

    Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.

    Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Chloride ions, water, other amines.

Major Products Formed

    Oxidation: Formation of higher oxidation state copper complexes.

    Reduction: Formation of lower oxidation state copper complexes.

    Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.

    Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.

    Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.

    Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.

Comparison with Similar Compounds

Stability and Chelation Efficiency

  • Cu-EDTA vs. Zn-EDTA : Cu-EDTA’s higher stability constant (log K ~18.8 vs. ~16.5 for Zn-EDTA) makes it more effective in acidic soils, where zinc complexes may dissociate .
  • Fe-EDTA : Despite the highest stability (log K ~25.1), Fe³⁺-EDTA is prone to photodegradation in aqueous solutions, limiting its agricultural use compared to Cu-EDTA .

Toxicity and Environmental Impact

  • CaNa₂-EDTA: Safe for medical use but criticized for non-selectively removing essential metals like zinc during chelation therapy .
  • Mn-EDTA: Limited toxicity data; however, manganese overload risks necessitate cautious application in fertilizers .

Regulatory Landscape

  • Cosmetics: Cu-EDTA and Zn-EDTA are permitted in North America and the EU but with concentration caps .
  • Agriculture : All metal-EDTA complexes are approved under FAO guidelines, though Fe-EDTA faces restrictions in the EU due to environmental persistence .

Q & A

Q. What is the coordination geometry of the copper(II) center in this complex, and how is it experimentally determined?

The copper(II) ion typically adopts a distorted octahedral or square-planar geometry in glycinato complexes, influenced by Jahn-Teller effects. To confirm this, researchers should employ single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles. For example, crystallographic studies on analogous copper-ethylenediamine derivatives reveal Cu–N/O bond distances of 1.95–2.10 Å, with axial distortion . Complement with electronic absorption spectroscopy (d-d transitions at ~600–800 nm) and electron paramagnetic resonance (EPR) to assess ligand field effects and oxidation state .

Q. What synthetic routes are recommended for preparing this copper-glycinato complex?

A common method involves refluxing copper(II) salts (e.g., CuCl₂·2H₂O) with ethylenediamine-N,N'-diacetic acid (EDDA) or its derivatives in aqueous or ethanol-water mixtures at pH 6–7. Stoichiometric control (1:2 Cu:ligand ratio) ensures product purity. Purification via recrystallization or column chromatography (using Sephadex LH-20) is advised. Evidence from analogous zinc and manganese complexes suggests chelation efficiency under inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques distinguish this complex from similar copper-amine derivatives?

  • IR Spectroscopy : Look for ν(C=O) shifts from ~1700 cm⁻¹ (free ligand) to ~1600–1650 cm⁻¹ (coordinated carboxylate) and ν(N–H) at ~3300 cm⁻¹ (amine coordination).
  • UV-Vis : Compare λ_max values with reference spectra; glycinato complexes typically show lower-energy d-d transitions than aqua complexes.
  • EPR : Axial symmetry (g∥ > g⊥) and hyperfine splitting (A∥ ~150–180 G) confirm Cu(II) in tetragonal fields .

Q. What are the solubility properties of this complex, and how do they impact experimental design?

The complex is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water due to its anionic charge. For reactivity studies, use buffered solutions (pH 7–9) to maintain stability. Solubility can be enhanced via counterion exchange (e.g., potassium to tetrabutylammonium) .

Q. How does ligand denticity influence the stability constant (log β) of the complex?

The tetradentate EDDA ligand (N,N'-1,2-ethanediylbis[glycinato]) provides higher log β values (~16–18 for Cu²⁺) compared to bidentate glycine (log β ~8.5). Stability is quantified via potentiometric titrations under controlled ionic strength (e.g., 0.1 M KNO₃) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on coordination geometry be resolved?

Discrepancies may arise from solution vs. solid-state behavior. Combine SCXRD (solid-state) with extended X-ray absorption fine structure (EXAFS) to assess solution geometry. For example, EXAFS can detect axial ligand binding in solution that is absent in the crystal lattice. Theoretical DFT calculations (B3LYP/6-311G**) further validate geometry by optimizing bond parameters .

Q. What theoretical frameworks guide mechanistic studies of electron-transfer reactions involving this complex?

Marcus theory is foundational for analyzing electron-transfer kinetics. Parameters like reorganization energy (λ) and electronic coupling matrix elements (H_AB) can be derived from cyclic voltammetry (scan rates 0.1–1 V/s) and temperature-dependent EPR. Link findings to ligand rigidity and solvent dielectric effects .

Q. How can factorial design optimize synthesis yield and purity?

Use a 2³ factorial design to evaluate variables:

  • Factors : pH (6 vs. 8), temperature (25°C vs. 60°C), and Cu:ligand ratio (1:1 vs. 1:2).
  • Response variables : Yield (%) and purity (HPLC area %). Statistical analysis (ANOVA) identifies significant interactions (e.g., pH × temperature) and optimizes conditions .

Q. What methodological challenges arise in studying magnetic exchange interactions in polynuclear derivatives?

Antiferromagnetic coupling (J) between Cu(II) centers requires SQUID magnetometry (2–300 K) and fitting to the Bleaney-Bowers equation. Challenges include isolating pure polynuclear species and avoiding diamagnetic impurities. Heterometallic analogs (e.g., Cu-Mn) may provide comparative insights .

Q. How can AI-driven molecular dynamics (MD) simulations enhance understanding of ligand substitution dynamics?

Train MD models (e.g., AMBER or CHARMM force fields) on ligand exchange trajectories using quantum mechanics/molecular mechanics (QM/MM) hybrid methods. AI algorithms (neural networks) can predict substitution barriers and intermediate states, validated via time-resolved UV-Vis or stopped-flow experiments .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate structural data using orthogonal techniques (e.g., SCXRD + EXAFS + DFT) .
  • Theoretical Frameworks : Align mechanistic studies with Marcus theory or density functional theory (DFT) to ensure academic rigor .
  • Ethical Compliance : Adhere to CAS classification guidelines (e.g., CAS No. 15170-14-6) and ensure informed consent for data sharing in collaborative studies .

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